Quinoline derivative 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivative 9 is a compound belonging to the quinoline family, which is characterized by a benzene ring fused with a nitrogen-containing pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline derivative 9 can be synthesized through various methods. One common approach involves the condensation of p-nitroaniline, benzaldehyde derivatives, and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Other methods include the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Quinoline derivative 9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for alkylation, aryl/alkyl/heteroaryl thiols for thiolation, and diselenides . Reaction conditions often involve the use of catalysts such as molecular iodine, silica gel, and nano ZnO .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
Quinoline derivative 9 has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoline derivative 9 involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, and proteins, leading to its diverse biological activities . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Quinoline derivative 9 can be compared with other similar compounds such as:
Primaquine: An antimalarial drug.
Chloroquine: Another antimalarial drug.
Bedaquiline: An antitubercular drug.
These compounds share the quinoline scaffold but differ in their specific functional groups and biological activities. This compound is unique due to its specific synthetic route and the resulting biological properties .
Properties
Molecular Formula |
C26H18F4N4O |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-[[2-(2,2,2-trifluoroethyl)benzimidazol-1-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C26H18F4N4O/c27-17-8-6-16(7-9-17)19-12-22(25(31)35)32-21-11-15(5-10-18(19)21)14-34-23-4-2-1-3-20(23)33-24(34)13-26(28,29)30/h1-12H,13-14H2,(H2,31,35) |
InChI Key |
OOWXUDJNUOKLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC4=C(C=C3)C(=CC(=N4)C(=O)N)C5=CC=C(C=C5)F)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.